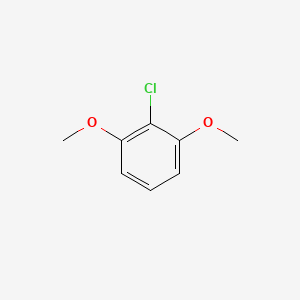

2-Chloro-1,3-dimethoxybenzene

Descripción

Contextualization within Halogenated Aromatic Ethers Research

Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring that also bears one or more halogen atoms. These compounds are of significant interest due to their diverse applications, ranging from pharmaceuticals and agrochemicals to flame retardants. acs.orgscirp.org The presence of both the ether and halogen functional groups imparts unique chemical properties, influencing the compound's reactivity, lipophilicity, and metabolic stability.

Research into halogenated aromatic ethers often focuses on their synthesis and derivatization to create novel compounds with specific biological activities or material properties. acs.orgnih.gov The Williamson ether synthesis is a common method for preparing these compounds, involving the reaction of a halogenated hydrocarbon with a sodium alkoxide or phenoxide. francis-press.com However, the reactivity of the halogenated aromatic ring can be a challenge, often requiring specific catalysts or reaction conditions to achieve the desired transformation. francis-press.com

2-Chloro-1,3-dimethoxybenzene fits squarely within this research area. Its structure, featuring a chlorine atom and two methoxy (B1213986) groups on a benzene (B151609) ring, makes it a prime candidate for further functionalization. The electron-donating nature of the methoxy groups can activate the aromatic ring towards certain reactions, while the chlorine atom provides a handle for cross-coupling and other substitution reactions.

Significance in Specialized Chemical Synthesis and Applications

The primary significance of this compound lies in its role as a key starting material for the synthesis of more complex and often pharmacologically active molecules. google.comgoogle.com A notable application is in the preparation of 1,2-benzisoxazoloxyacetic acids, which have shown potential as diuretic, uricosuric, and antihypertensive agents. google.com

The synthesis of this compound itself is an area of active research, with various methods developed to improve yield and efficiency. A common approach involves the lithiation of 1,3-dimethoxybenzene (B93181) followed by reaction with a chlorinating agent such as N-chlorosuccinimide or gaseous chlorine. google.comgoogle.com

The reactivity of this compound allows for its participation in a variety of chemical transformations. For instance, it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form biaryl compounds. This type of reaction is crucial for the construction of complex molecular scaffolds found in many modern pharmaceuticals.

Overview of Current Research Gaps and Future Directions

While this compound is a valuable tool in synthetic chemistry, there remain areas for further exploration. One key research gap is the development of more sustainable and environmentally friendly synthetic routes. Current methods often rely on organolithium reagents, which can be hazardous to handle and generate significant waste. The exploration of alternative catalytic systems, such as those based on more abundant and less toxic metals, could provide a greener pathway to this important intermediate.

Another area of interest is the expansion of the applications of this compound and its derivatives. While its use in the synthesis of certain pharmaceuticals is established, its potential in other areas, such as materials science, remains largely untapped. For example, the incorporation of the this compound moiety into polymers or other materials could impart desirable properties like flame retardancy or altered electronic characteristics.

Future research will likely focus on addressing these gaps. The development of novel catalytic methods for the synthesis and functionalization of this compound will be a key priority. Furthermore, a deeper investigation into the properties and potential applications of its derivatives will undoubtedly open up new avenues for this versatile chemical compound.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 7051-15-2 | nih.govchemsrc.comreagentia.eu |

| Molecular Formula | C8H9ClO2 | nih.govchemsrc.com |

| Molecular Weight | 172.61 g/mol | nih.govsigmaaldrich.com |

| Density | 1.155 g/cm³ | chemsrc.com |

| Boiling Point | 233.72 °C at 760 mmHg | chemsrc.com |

| Melting Point | 62-64 °C (recrystallized from hexane) | google.com |

| Flash Point | 89.215 °C | chemsrc.com |

| Purity | 95% | synquestlabs.comfluorochem.co.uk |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVLJTGFCKYUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515268 | |

| Record name | 2-Chloro-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7051-15-2 | |

| Record name | 2-Chloro-1,3-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7051-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies

Regioselective Chlorination Approaches for 1,3-Dimethoxybenzene (B93181) Derivatives

The targeted introduction of a chlorine atom at the C-2 position of the 1,3-dimethoxybenzene ring is crucial for its use as a precursor. The methoxy (B1213986) groups activate the aromatic ring towards electrophilic substitution, but directing the chlorination specifically to the position between them requires carefully controlled methods.

Lithiation-Chlorination Sequences using Organolithium Reagents and Halogenating Agents

A prevalent and highly regioselective method for the synthesis of 2-chloro-1,3-dimethoxybenzene involves a two-step process: the formation of a lithiated intermediate followed by quenching with a suitable chlorinating agent. google.comgoogle.com This approach leverages the directing effect of the methoxy groups to achieve lithiation at the desired C-2 position.

The initial and critical step is the generation of the [2,6-dimethoxyphenyl]lithium intermediate. This is typically achieved by treating 1,3-dimethoxybenzene with a strong organolithium base, most commonly n-butyllithium (n-BuLi). google.com The reaction is usually carried out in an aprotic solvent such as diethyl ether or 1,2-dimethoxyethane. google.com

Several factors influence the efficiency of this lithiation step. Reaction time can vary significantly, from approximately one hour to as long as 16 hours at ambient temperature, or by heating the mixture under reflux for a similar duration to ensure the complete conversion to the lithiated species. google.com The choice of solvent can also play a role in the reaction kinetics and the solubility of the organolithium intermediate. The use of a slight excess of n-butyllithium is common practice to drive the reaction to completion. google.com

Once the [2,6-dimethoxyphenyl]lithium is formed, it is generally used without isolation and is reacted with a chlorinating agent to introduce the chlorine atom. google.comgoogle.com A variety of chlorinating agents have been successfully employed, each with its own set of advantages and preferred reaction conditions.

N-Chlorosuccinimide (NCS): NCS is a favored chlorinating agent due to its mild nature and high selectivity. google.com The reaction is typically performed by adding NCS to the solution of the lithiated intermediate, often while maintaining the temperature below 55°C with an ice bath. google.comgoogle.com

Tetrachloromethane (Carbon Tetrachloride): This polychloroalkane is an effective source of chlorine for this transformation. google.comgoogle.com The reaction is usually conducted at very low temperatures, often between -75°C and -65°C, by adding a solution of carbon tetrachloride in dry ether to the lithiated species. google.comgoogle.com

Hexachloroethane (B51795): Another effective polychloroalkane, hexachloroethane, is also used to chlorinate the lithiated intermediate. google.comgoogle.com The reaction is typically carried out by adding a solution of hexachloroethane in dry ether to the cooled reaction mixture (around -2°C), after which it is allowed to warm to room temperature and stirred overnight. google.comgoogle.com

Gaseous Chlorine: Direct use of gaseous chlorine has also been reported. google.comgoogle.com In this procedure, chlorine gas is condensed at low temperatures and then allowed to evaporate into the solution containing the [2,6-dimethoxyphenyl]lithium. google.comgoogle.com

The table below summarizes the use of these chlorinating agents.

| Chlorinating Agent | Typical Reaction Conditions | Yield (%) | Reference |

| N-Chlorosuccinimide | 1,2-dimethoxyethane, <55°C | 62 (crude) | google.com |

| Tetrachloromethane | Dry ether, <-65°C | Not specified | google.comgoogle.com |

| Hexachloroethane | Dry ether, -2°C to room temp. | 71.5 | google.comgoogle.com |

| Gaseous Chlorine | 1,2-dimethoxyethane, <50°C | 62 (in product mixture) | google.comgoogle.com |

The choice of solvent, such as diethyl ether or 1,2-dimethoxyethane, influences the solubility of the reagents and intermediates, which can affect reaction rates and yields. google.com Furthermore, the duration of both the lithiation and chlorination steps is adjusted to ensure the reaction proceeds to completion. google.com For instance, after the addition of the chlorinating agent, the reaction mixture is often stirred for an extended period, sometimes overnight, to maximize the yield of the desired this compound. google.comgoogle.com Purification of the crude product, typically through chromatography and recrystallization, is essential to obtain the final product with high purity. google.com

Catalytic Chlorination Methods

Beyond the lithiation-based approaches, catalytic methods for the chlorination of aromatic compounds have been explored. For instance, a simple and practical approach for aromatic halogenation utilizes a Lewis base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), as a catalyst in conjunction with N-halosuccinimides like NCS. rsc.org This method has been shown to be effective for the chlorination of activated arenes like 1,3-dimethoxybenzene, affording the chlorinated product in high yield (98%) at ambient conditions. rsc.org

Another catalytic system involves the use of a (salen)manganese(III) complex in the presence of sodium chlorite (B76162) and alumina. cdnsciencepub.com While this method demonstrates high para selectivity for many aromatic ethers, in the case of 1,3-dimethoxybenzene, chlorination occurs at the position para to one of the methoxy groups, yielding 4-chloro-1,3-dimethoxybenzene, not the 2-chloro isomer. cdnsciencepub.com

More recently, a method utilizing copper(II) nitrate (B79036) as a catalyst and chlorophenols as the chlorine source has been developed for the chlorination of arenes. pnas.org This system successfully produced this compound from 1,3-dimethoxybenzene in an 80% yield. pnas.org

Green Chemistry Approaches in Synthesis

Efforts towards developing more environmentally benign synthetic methods are ongoing. One approach that aligns with the principles of green chemistry is the use of microwave irradiation to accelerate reactions, often in solvent-free conditions or with greener solvents. chim.it While not specifically detailed for the direct synthesis of this compound in the provided context, microwave-assisted organic synthesis is a general strategy that can lead to shorter reaction times, cleaner reactions, and higher yields. chim.it

Another green approach involves the use of less hazardous reagents and catalysts. The catalytic chlorination method using DABCO and NCS is an example of a more practical and potentially greener alternative to methods requiring stoichiometric strong bases and cryogenic temperatures. rsc.org Similarly, the development of catalytic systems that can utilize safer chlorine sources than gaseous chlorine or polychlorinated alkanes contributes to the advancement of greener synthetic protocols. pnas.org

Precursor Development and Advanced Derivatization

The strategic placement of the chloro and dimethoxy groups on the benzene (B151609) ring of this compound allows for a range of chemical transformations, making it a valuable precursor for more complex molecules with specific functionalities.

Use as a Precursor for Pharmacologically Active Compounds

This compound is a recognized starting material for the synthesis of pharmacologically significant compounds, particularly those belonging to the 1,2-benzisoxazoloxyacetic acid class. google.comgoogle.com

The compound is instrumental in the preparation of 7-chloro-1,2-benzisoxazoloxyacetic acids and their derivatives. google.comgoogle.com The synthesis typically involves the initial conversion of 1,3-dimethoxybenzene to its lithiated intermediate, [2,6-dimethoxyphenyl]lithium. google.comgoogle.com This intermediate is then reacted with a chlorinating agent to produce this compound. google.comgoogle.com Subsequent reaction steps, which are not detailed in the provided sources, would then utilize this chlorinated intermediate to construct the final 1,2-benzisoxazoloxyacetic acid scaffold.

An improved process for preparing this compound involves the reaction of [2,6-dimethoxyphenyl]lithium with specific chlorinating agents like polychloroalkanes or polychloroalkanones in an ethereal solvent. google.com

Table 1: Chlorinating Agents and Reaction Conditions for the Synthesis of this compound

| Chlorinating Agent | Preferred Solvent | Convenient Reaction Temperature |

| N-chloroimides (e.g., N-chlorosuccinimide) | Diethyl ether, Tetrahydrofuran, Dioxane, 1,2-dimethoxyethane | 35°C to 75°C |

| Polychloroalkanes (e.g., Carbon tetrachloride, Hexachloroethane) | Diethyl ether | -80°C to 35°C |

| Polychloroalkanones | Diethyl ether | -75°C to 25°C |

| Gaseous Chlorine | 1,2-dimethoxyethane | 30°C to 50°C |

This table is generated based on data from patents US4579981A and EP0067342A1. google.comgoogle.com

The resulting 1,2-benzisoxazoloxyacetic acids and their derivatives, synthesized from this compound, have been investigated for their potential pharmacological activities. google.comgoogle.com Specifically, these compounds have shown diuretic, uricosuric, and antihypertensive properties. google.comgoogle.com For instance, certain compounds within this class have demonstrated effects comparable to existing drugs like hydrochlorothiazide (B1673439) in managing hypertension, while also exhibiting a strong uricosuric action, which is the ability to increase the excretion of uric acid. nih.gov

Derivatization for Material Science Applications

The derivatization of aromatic compounds is a fundamental strategy in material science for creating new organic functional materials. acs.org While the direct derivatization of this compound for material science applications is not explicitly detailed in the provided results, the functional groups present on the molecule make it a candidate for such transformations. The chloro and methoxy groups can influence the electronic properties and reactivity of the aromatic ring, which are key considerations in the design of materials with specific optical or electronic characteristics. For example, the synthesis of biphenyl (B1667301) derivatives with specific substituents is relevant for applications in this field.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of 2-Chloro-1,3-dimethoxybenzene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. Patent documents describing the synthesis of this compound confirm the use of proton magnetic resonance spectroscopy to verify the identity of the final product against an authentic sample. google.comgoogle.com

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

Due to the molecule's symmetry, the two methoxy groups are chemically equivalent, giving rise to a single, sharp signal. The aromatic region is characterized by a symmetrical pattern. The proton at the C5 position appears as a triplet, as it is coupled to the two equivalent protons at C4 and C6. These two equivalent protons, in turn, appear as a doublet, as they are coupled to the C5 proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) | N/A | 6H |

| H-5 | 7.1 - 7.3 | Triplet (t) | 8.0 - 8.5 | 1H |

| H-4, H-6 | 6.6 - 6.7 | Doublet (d) | 8.0 - 8.5 | 2H |

Note: Data are predicted values based on standard substituent effects in CDCl₃ solvent. Actual experimental values may vary slightly.

Carbon-13 NMR spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and providing insight into their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

For this compound, symmetry results in six unique carbon signals instead of the full eight. The two methoxy carbons are equivalent, as are the C1/C3 and C4/C6 carbons. While specific experimental data is cataloged in specialized databases, it is not widely published in the general literature. nih.gov The expected chemical shifts can be predicted based on the known effects of chloro and methoxy substituents on a benzene (B151609) ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 115 - 120 |

| C5 | 128 - 132 |

| C4, C6 | 105 - 110 |

| C1, C3 | 155 - 160 |

| -OCH₃ | 55 - 60 |

Note: Data are predicted values based on standard substituent effects in CDCl₃ solvent. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding network.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling relationships. iastate.edu For this compound, a COSY spectrum would display a crucial cross-peak connecting the signal of the H-5 proton (triplet) with the signal for the H-4 and H-6 protons (doublet), confirming their adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). iastate.edu An HSQC spectrum would show correlations between the aromatic proton signals and their corresponding aromatic carbon signals (H-5 to C-5; H-4/H-6 to C-4/C-6) and a distinct correlation between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular fragments. iastate.edu Key expected HMBC correlations for this compound include:

The methoxy protons (-OCH₃) would show correlations to the C1/C3 carbons (two bonds away) and the C2 carbon (three bonds away).

The H-4/H-6 protons would show correlations to the C5 carbon (two bonds away) and the C1/C3 carbons (three bonds away).

The H-5 proton would show correlations to the C1/C3 carbons (two bonds away) and the C4/C6 carbons (two bonds away).

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can reveal structural details through fragmentation patterns.

GC-MS combines gas chromatography to separate components of a mixture with mass spectrometry for their detection and identification. This technique is routinely used to assess the purity of this compound and confirm its identity. The compound produces a characteristic peak at a specific retention time in the chromatogram, and the associated mass spectrum serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center contains reference spectra for this compound (NIST Number: 404643). nih.gov The mass spectrum is characterized by a molecular ion peak and distinct fragmentation peaks resulting from the loss of methyl and chloro groups.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule, providing definitive confirmation of its chemical formula. For C₈H₉ClO₂, the calculated monoisotopic mass is a precise value that can be compared against the experimental result. nih.gov Experimental determination via techniques like ESI-HRMS confirms this composition, often by observing the protonated molecule, [M+H]⁺. qut.edu.au

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₉ClO₂ | nih.gov |

| Calculated Mass ([M]) | 172.02911 Da | nih.gov |

| Observed Species (Typical) | [M+H]⁺ | qut.edu.au |

| Calculated Mass ([M+H]⁺) | 173.03638 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. For this compound (C₈H₉ClO₂), the molecular ion peak would appear as an isotopic cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance). chemguide.co.uk This results in two prominent peaks in the molecular ion region, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z). chemguide.co.uk

Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would initiate specific fragmentation pathways. The primary fragmentation events for compounds of this class typically involve the cleavage of the ether bonds and loss of substituents from the aromatic ring.

Plausible Fragmentation Pathways:

Loss of a Methyl Radical: A common initial fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable oxonium ion.

Loss of Formaldehyde (B43269): A rearrangement reaction can lead to the elimination of a neutral formaldehyde (CH₂O) molecule.

Loss of a Methoxy Radical: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃).

Loss of Chlorine: The molecule can also lose a chlorine radical (•Cl).

Sequential Losses: Further fragmentation of the primary product ions can occur, such as the sequential loss of a second methyl radical or the loss of carbon monoxide (CO).

The analysis of these fragmentation patterns provides a high degree of confidence in the structural assignment of the molecule. nih.govnih.gov The fragmentation of related chalcones and other complex molecules has been extensively studied, providing a basis for predicting these pathways. researchgate.net

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 173.03 (³⁵Cl) / 175.03 (³⁷Cl) | 158.01 / 160.01 | •CH₃ | [M+H - •CH₃]⁺ |

| 173.03 (³⁵Cl) / 175.03 (³⁷Cl) | 142.04 / 144.04 | •OCH₃ | [M+H - •OCH₃]⁺ |

| 173.03 (³⁵Cl) / 175.03 (³⁷Cl) | 138.04 | HCl | [M+H - HCl]⁺ |

| 158.01 (³⁵Cl) / 160.01 (³⁷Cl) | 130.01 / 132.01 | CO | [M+H - •CH₃ - CO]⁺ |

Note: The m/z values are predicted based on chemical formula and common fragmentation mechanisms.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal System and Unit Cell Parameters

Based on studies of analogous compounds, such as other halogenated dimethoxybenzenes, this compound is expected to crystallize in a low-symmetry system, most likely monoclinic or triclinic. nih.govias.ac.iniucr.org For instance, (2E)-1-(anthracen-9-yl)-3-(4-chlorophenyl)prop-2-en-1-ones crystallize in the monoclinic P2₁/c space group. ias.ac.in Similarly, other dimethoxybenzene derivatives have been found to crystallize in the monoclinic system. nih.govresearchgate.net A related compound, 1-Bromo-2-chloro-4,5-dimethoxybenzene, was found to crystallize in the triclinic system. iucr.org The unit cell parameters define the size and shape of the repeating unit in the crystal.

Table 2: Representative Crystal Data for a Halogenated Dimethoxybenzene Analog (1-Bromo-2-chloro-4,5-dimethoxybenzene)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.9264 (2) |

| b (Å) | 9.9410 (2) |

| c (Å) | 19.7219 (5) |

| α (°) | 75.9259 (8) |

| β (°) | 75.9323 (8) |

| γ (°) | 79.9479 (10) |

| Volume (ų) | 1817.26 (7) |

| Z (molecules/unit cell) | 8 |

Data sourced from a study on 1-Bromo-2-chloro-4,5-dimethoxybenzene, a structural analog. iucr.org

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound would be stabilized by a network of weak intermolecular interactions. nih.gov Given the absence of strong hydrogen bond donors (like O-H or N-H), the dominant interactions are expected to be weak C–H···O and C–H···Cl hydrogen bonds, as well as van der Waals forces. nih.govuni-regensburg.de

C–H···O Interactions: The aromatic and methyl C–H groups can act as weak donors, forming hydrogen bonds with the oxygen atoms of the methoxy groups on adjacent molecules. nih.gov

C–H···Cl Interactions: The chlorine atom can act as a weak hydrogen bond acceptor, interacting with C–H groups of neighboring molecules. uni-regensburg.denajah.edu

π-π Stacking: Depending on the packing arrangement, face-to-face or offset stacking of the benzene rings may also contribute to crystal stability.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the crystalline state is primarily defined by the torsion angles of the methoxy groups relative to the plane of the benzene ring. For many dimethoxybenzene derivatives, the methoxy groups tend to be nearly coplanar with the aromatic ring to maximize π-conjugation. iucr.orgnih.gov However, the presence of a bulky substituent like chlorine at the C2 position, ortho to both methoxy groups, would likely induce steric strain. This strain is expected to force one or both methoxy groups to rotate out of the plane of the benzene ring. iucr.org In structurally related compounds with ortho substituents, dihedral angles between the methoxy group and the benzene ring can be significant. iucr.org For example, in 1-bromo-2,3,6-trichloro-4,5-dimethoxybenzene, the dihedral angles involving the two methoxy groups are as large as 68.5° and 84.7°. iucr.org This out-of-plane conformation represents the lowest energy state within the constraints of the crystal lattice. mdpi.com

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) with Advanced Stationary Phases (e.g., C18-PFP)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of individual components in a mixture. While standard C18 (octadecylsilyl) columns are widely used in reversed-phase HPLC, they often fail to provide adequate resolution for mixtures of closely related isomers, such as different regioisomers of chlorinated dimethoxybenzenes. mac-mod.comhplc.eu

Advanced stationary phases, such as those incorporating pentafluorophenyl (PFP) groups, offer enhanced selectivity for such challenging separations. An ACE C18-PFP column, for example, combines the hydrophobicity of a C18 chain with the unique selectivity of a PFP group. hplc.eusymta.com This dual-mode phase provides multiple retention mechanisms:

Hydrophobic interactions from the alkyl chain.

π-π interactions with the electron-rich aromatic ring.

Dipole-dipole interactions due to the highly polar C-F bonds.

Hydrogen bonding capabilities.

Shape selectivity . symta.com

These multiple interaction modes make C18-PFP phases particularly effective for separating halogenated aromatic compounds and regioisomers where subtle differences in structure and electronic properties dictate their chromatographic behavior. mac-mod.comhplc.eu By providing an alternative selectivity to standard C18 columns, C18-PFP columns can achieve baseline separation of isomers that would otherwise co-elute. mac-mod.comobrnutafaza.hr

Table 3: Representative HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | ACE Excel C18-PFP, 3 µm, 150 x 4.6 mm |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Note: These conditions are representative and would require optimization for a specific sample matrix. symta.com

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC × GC) has emerged as a powerful technique for the detailed analysis of complex volatile and semi-volatile mixtures where traditional one-dimensional GC (1D-GC) falls short in peak capacity. chromatographyonline.com This method utilizes two columns with different stationary phases, offering independent separation mechanisms that significantly enhance resolution. chromatographyonline.com For mixtures containing this compound, GC × GC can effectively separate it from structurally similar isomers and other components that might co-elute in a 1D-GC analysis. leco.comgcms.cz

The enhanced separation power of GC × GC is particularly beneficial when analyzing environmental or biological samples, where the matrix is often complex. leco.comgcms.cz By coupling GC × GC with a detector like a time-of-flight mass spectrometer (TOF-MS), researchers can obtain high-quality mass spectra for individual components, aiding in their identification. chromatographyonline.com The structured nature of GC × GC chromatograms, where chemically similar compounds appear in specific regions of the two-dimensional plot, further facilitates the identification of compound classes. shimadzu.eu This is especially useful for non-targeted screening to identify unknown or unexpected contaminants in a sample. gcms.cz

For instance, in the analysis of halogenated compounds in complex samples, GC × GC can separate different classes of compounds, such as polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs), in a single run, reducing the need for extensive sample fractionation. leco.com This capability is directly applicable to the analysis of samples containing this compound and other halogenated aromatic compounds.

Table 1: Comparison of 1D-GC and GC × GC for Complex Mixture Analysis

| Feature | One-Dimensional Gas Chromatography (1D-GC) | Comprehensive Two-Dimensional Gas Chromatography (GC × GC) |

| Peak Capacity | Limited, prone to co-elution in complex mixtures. chromatographyonline.com | Significantly increased, allowing for better separation of components. chromatographyonline.comgcms.cz |

| Resolution | Often insufficient for separating structurally similar isomers. leco.com | High resolution in two dimensions, enabling separation of co-eluting peaks. shimadzu.eu |

| Compound Identification | Can be challenging due to co-elution and matrix interference. leco.com | Enhanced by structured chromatograms and coupling with detectors like TOF-MS. chromatographyonline.comshimadzu.eu |

| Sample Preparation | May require extensive fractionation for complex samples. leco.com | Can reduce the need for complex sample cleanup and fractionation. leco.com |

Sample Derivatization Strategies for Enhanced Chromatographic Behavior

Derivatization is a chemical modification technique used to alter the properties of an analyte to improve its performance in chromatographic analysis. research-solution.com For gas chromatography, derivatization is often employed to increase the volatility and thermal stability of polar compounds, reduce their adsorption within the GC system, and enhance detector response. research-solution.comchromatographyonline.com While this compound itself is a relatively volatile and non-polar compound, derivatization strategies become crucial when it is part of a complex mixture containing compounds with active hydrogen groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH) groups. research-solution.com

Common derivatization reactions for GC analysis include silylation, acylation, and alkylation. research-solution.comlibretexts.org These reactions replace active hydrogens with less polar and more volatile groups. research-solution.comlibretexts.org

Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. research-solution.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. research-solution.comd-nb.info This process is effective for a wide range of compounds including alcohols, phenols, and carboxylic acids. research-solution.com

Acylation: This method involves the reaction of a compound with an acylating agent, such as an anhydride. research-solution.com Fluorinated anhydrides can be used to introduce halogen atoms, which significantly enhances the response of an electron capture detector (ECD). research-solution.comresearchgate.net

Alkylation: This technique is often used to form esters from carboxylic acids, which are more volatile and exhibit better chromatographic behavior than the parent acids. libretexts.org

Although this compound does not possess active hydrogens that would necessitate derivatization for direct GC analysis, understanding these strategies is vital when analyzing it within a broader context of complex samples. For example, if a sample contains phenolic or acidic degradation products alongside this compound, derivatization of the entire sample extract would be necessary to accurately quantify all components of interest. d-nb.info The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the co-eluting or matrix compounds.

Table 2: Common Derivatization Reagents and Their Applications in GC Analysis

| Derivatization Method | Reagent Example | Target Functional Groups | Purpose |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines research-solution.com | Increases volatility, improves thermal stability. research-solution.com |

| Acylation | Heptafluorobutyric Anhydride (HFBA) | Alcohols, Phenols, Amines research-solution.com | Increases volatility, enhances ECD response. research-solution.comresearchgate.net |

| Alkylation (Esterification) | Methanolic HCl | Carboxylic Acids libretexts.org | Increases volatility, improves peak shape. libretexts.org |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular energies, geometries, and reactivity indices.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For 2-Chloro-1,3-dimethoxybenzene, the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups and one electron-withdrawing chloro (-Cl) group dictates its electronic profile. The methoxy groups tend to raise the HOMO energy level, making the molecule a better electron donor. The electronegative chlorine atom tends to lower both the HOMO and LUMO energy levels.

While specific values for this compound are not available, studies on related DMB derivatives provide a valuable reference.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1,4-Dimethoxybenzene (B90301) | -5.40 | 0.80 | 6.20 |

| 2,5-Dimethyl-1,4-dimethoxybenzene | -5.25 | 0.95 | 6.20 |

| 2,3,5,6-Tetramethyl-1,4-dimethoxybenzene | -5.05 | 1.15 | 6.20 |

This table presents hypothetical yet representative DFT values for related dimethoxybenzene compounds to illustrate typical energy levels.

The interplay of the substituent effects in this compound would result in a unique HOMO-LUMO gap that governs its specific reactivity profile.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the electron-rich and electron-poor regions of a molecule. This map is crucial for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic attacks.

For this compound, an MEP map would show:

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the methoxy groups and the chlorine atom. These sites are the most likely to interact with positive charges or Lewis acids.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the aromatic ring and the methyl groups.

The MEP map provides a clear, intuitive picture of the charge distribution and is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions.

DFT calculations are widely used to predict the electrochemical properties of molecules, such as their oxidation potential. The oxidation potential is a measure of how easily a molecule can lose an electron. In the context of materials science, particularly for applications like redox flow batteries, dimethoxybenzene derivatives are studied for their ability to undergo reversible redox reactions. science.gov

The reorganization energy (λ) is another critical parameter, representing the energy required to change the geometry of a molecule from its neutral state to its oxidized (or reduced) state without any electron transfer. A lower reorganization energy facilitates faster electron transfer. Computational studies on DMB derivatives have shown that substitutions on the benzene (B151609) ring significantly impact both oxidation potential and reorganization energy. researchgate.net

| Compound Derivative | Calculated Oxidation Potential (V) in Diethyl Ether | Reorganization Energy (λox) (eV) |

|---|---|---|

| 1,4-Dimethoxybenzene | 3.9 | 0.25 |

| 2,5-Dimethyl-1,4-DMB | 3.9 | 0.24 |

| 2,3,5-Trimethyl-1,4-DMB | 4.5 | 0.28 |

Data is illustrative of values found for DMB derivatives in computational studies.

For this compound, the electron-withdrawing nature of the chlorine atom would be expected to increase its oxidation potential, making it more difficult to oxidize compared to unsubstituted 1,3-dimethoxybenzene (B93181).

When a dimethoxybenzene molecule is oxidized, it forms a radical cation. The stability of this radical cation is paramount for applications requiring reversible electrochemistry. DFT calculations can be used to explore the thermodynamic feasibility of various degradation pathways for these radical cations. researchgate.net Key pathways investigated for DMB derivatives include:

Deprotonation: Loss of a proton, often from a methyl group or the aromatic ring.

Dimerization: Two radical cations reacting to form a dimer.

Hydrolysis: Reaction with trace amounts of water.

Demethylation: Loss of a methyl group.

Studies on DMB derivatives have shown that the most likely degradation mechanism can depend on the solvent. researchgate.net For instance, in solvents with high proton-solvating ability like water or DMSO, deprotonation is often the most favorable degradation pathway. In contrast, in solvents like propylene (B89431) carbonate, demethylation may be more likely. researchgate.net These computational models allow for the prediction of the most probable decomposition reactions for the radical cation of this compound under various conditions.

Beyond thermodynamic feasibility, it is crucial to understand the kinetic stability of the radical cation. A reaction may be thermodynamically favorable but proceed very slowly if it has a high energy barrier. DFT can be used to calculate the transition state structures and the associated enthalpy of activation (ΔH‡) for each potential degradation pathway. researchgate.net

A higher enthalpy of activation implies a slower reaction rate and therefore greater kinetic stability. For example, computational studies on DMB derivatives have used the calculated ΔH‡ for demethylation to predict which structures will form more stable radical cations in a given solvent. researchgate.net This type of analysis could be applied to this compound to quantify the kinetic barriers for its radical cation degradation, providing a complete picture of its stability.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information about conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can be used to study:

Conformational Analysis: The primary source of conformational flexibility in the molecule is the rotation of the two methoxy groups around their C-O bonds. MD simulations can explore the potential energy surface of these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding the molecule's average shape and flexibility.

Solvent Effects: MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules. This allows for the study of how the solvent structure changes around the solute and how specific interactions, like hydrogen bonding or dipole-dipole interactions, influence the solute's conformation and behavior. Simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) can predict how its properties might change with its environment.

By simulating the molecule's behavior in a dynamic, solvated system, MD provides insights that are complementary to the static, gas-phase or implicit solvent models often used in DFT.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in theoretical and computational chemistry to predict the biological activity of chemical compounds based on their molecular structures. This approach establishes a mathematical relationship between the chemical structure and the biological effect. For the compound this compound, QSAR studies would aim to correlate its structural features with specific biological activities, thereby enabling the prediction of its potency and potential therapeutic or toxic effects.

At present, specific QSAR models exclusively developed for this compound and its direct derivatives are not extensively documented in publicly available research literature. However, the principles of QSAR can be applied to understand how the distinct structural characteristics of this molecule might influence its biological interactions.

A hypothetical QSAR study on a series of compounds including this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties.

Table 1: Key Molecular Descriptor Classes for QSAR Analysis of this compound

| Descriptor Class | Examples | Potential Influence on Biological Activity |

| Electronic Descriptors | Dipole moment, Partial charges, HOMO/LUMO energies | Govern electrostatic interactions, hydrogen bonding capacity, and reactivity. The chlorine and methoxy groups significantly influence the electron distribution in the benzene ring. |

| Steric Descriptors | Molecular volume, Surface area, Molar refractivity | Define the size and shape of the molecule, which are critical for binding to biological targets like enzymes or receptors. The positions of the chloro and methoxy groups create a specific three-dimensional shape. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | Determine the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. The benzene ring contributes to hydrophobicity, while the oxygen atoms of the methoxy groups can participate in hydrophilic interactions. |

| Topological Descriptors | Connectivity indices, Wiener index | Describe the atomic arrangement and branching of the molecule, providing a numerical representation of its topology. |

Once these descriptors are calculated for a series of related compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. The resulting model is an equation that can then be used to predict the activity of new, untested compounds, including other derivatives of this compound.

For instance, a simplified, hypothetical QSAR equation might look like:

Biological Activity (e.g., log(1/IC50)) = a(LogP) - b(Molecular Volume) + c*(Dipole Moment) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. This equation would suggest that hydrophobicity and dipole moment positively contribute to the activity, while molecular volume has a negative impact.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the existing substituents on the ring. The two methoxy (B1213986) groups in 2-chloro-1,3-dimethoxybenzene are strong activating groups, donating electron density to the ring through resonance, thereby making it more susceptible to electrophilic attack. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho and para positions through resonance.

The combined effect of these substituents directs incoming electrophiles primarily to the 4- and 6-positions, which are para and ortho, respectively, to one of the methoxy groups and ortho to the other. The 4-position is generally favored due to reduced steric hindrance compared to the 6-position, which is situated between a methoxy and a chloro group.

| Position | Activating/Deactivating Groups Influencing Substitution | Predicted Reactivity |

| 4 | Para to one -OCH₃, Ortho to the other -OCH₃ | Highly Favored |

| 6 | Ortho to one -OCH₃, Ortho to -Cl | Moderately Favored |

| 5 | Meta to both -OCH₃ groups | Disfavored |

For instance, chlorination of 1,3-dimethoxybenzene (B93181), a related compound, typically occurs at the 2-position due to the strong directing effect of the methoxy groups. evitachem.com

Nucleophilic Substitution Reactions (e.g., at the Chlorine Center)

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard conditions. libretexts.org However, these reactions can proceed under forcing conditions or if the aromatic ring is activated by strong electron-withdrawing groups. libretexts.orglibretexts.org In the case of this compound, the presence of the electron-donating methoxy groups further deactivates the ring towards nucleophilic attack.

Nevertheless, the chlorine atom can be displaced by strong nucleophiles under specific conditions, such as high temperatures or in the presence of a strong base. evitachem.comlibretexts.org The mechanism for such reactions is typically a nucleophilic aromatic substitution (SNAr), which proceeds through a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex). libretexts.org The departure of the chloride ion then restores the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the reaction rate.

Oxidation Pathways and Mechanisms

The electron-rich nature of the this compound ring, due to the two methoxy groups, makes it susceptible to oxidation.

Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a powerful one-electron oxidizing agent commonly used for the oxidative demethylation of hydroquinone (B1673460) dimethyl ethers to their corresponding quinones. wikipedia.orgmdma.ch The oxidation of 1,4-dimethoxybenzene (B90301) derivatives with CAN is a well-established method for the synthesis of 1,4-benzoquinones. mdpi.com While the direct oxidation of this compound is not extensively detailed in the provided search results, the oxidation of similar compounds suggests that it would likely lead to the formation of quinone-type structures.

In the oxidation of related 2-benzyl-1,4-dimethoxybenzene derivatives, the reaction conditions with CAN have been shown to influence the formation of either quinones or diquinones. mdpi.comresearchgate.net It is plausible that under specific conditions, the oxidation of this compound could also lead to the formation of diquinone structures through intermolecular coupling of oxidized intermediates.

Lignin (B12514952) peroxidase (LiP) is a heme-containing enzyme produced by white-rot fungi that is capable of oxidizing a wide range of aromatic compounds, including non-phenolic lignin model compounds. wikipedia.orgsemanticscholar.org LiP plays a crucial role in the degradation of lignin, a complex aromatic polymer. wikipedia.org

Research on the related compound 2-chloro-1,4-dimethoxybenzene (B1200979) has shown that it can act as a catalytic cofactor in the LiP-catalyzed oxidation of anisyl alcohol. nih.gov This suggests that this compound may also exhibit similar activity. In this role, the chlorinated dimethoxybenzene is first oxidized by the enzyme to a cation radical. This radical species then acts as a diffusible mediator, oxidizing the primary substrate (e.g., anisyl alcohol) that may not be readily accessible to the enzyme's active site. This mediated oxidation allows the enzyme to effectively degrade a broader range of substrates.

The presence of a halogen substituent on the dimethoxybenzene ring influences its ionization potential and, consequently, its reactivity as a substrate or cofactor for LiP. Halogenation generally increases the ionization potential of an aromatic compound. Lignin peroxidase is noted for its ability to oxidize substrates with high ionization potentials. nih.gov The introduction of a chlorine atom to the dimethoxybenzene ring can modulate its electronic properties, affecting the ease with which it is oxidized by LiP and its subsequent reactivity as a radical cation mediator.

Enzymatic Oxidation, e.g., by Lignin Peroxidase (LiP)

Identification of Oxidation Products (e.g., Chlorobenzoquinones)

The oxidation of this compound can theoretically lead to the formation of chlorobenzoquinones. This process is analogous to the oxidation of other methoxy-substituted benzene derivatives. usda.gov Lignin peroxidase (LiP), an extracellular enzyme from white rot fungi, is known to catalyze the one-electron oxidation of non-phenolic aromatic compounds, including methoxybenzenes. usda.govnih.gov The catalytic cycle of LiP involves its activation by hydrogen peroxide to form a high-valent iron species (Compound I). This intermediate can then oxidize a substrate molecule, such as a methoxybenzene, to generate an aryl cation radical. nih.gov

In the case of 1,4-dimethoxybenzene, its oxidation by lignin peroxidase has been shown to result in demethoxylation, yielding p-benzoquinone and methanol. usda.gov It is proposed that the oxygen atoms incorporated into the quinone product originate from water molecules in the reaction medium. usda.gov A similar mechanism can be posited for this compound. The initial one-electron oxidation would form the corresponding radical cation. Subsequent nucleophilic attack by water and loss of a proton, followed by the elimination of a methoxy group and further oxidation, would lead to the formation of a chlorobenzoquinone derivative. The specific isomer(s) of chlorobenzoquinone formed would depend on the regioselectivity of the nucleophilic attack and subsequent steps.

While 2-chloro-1,4-dimethoxybenzene has been identified as a superior catalytic cofactor compared to veratryl alcohol in the LiP-mediated oxidation of anisyl alcohol, detailed studies on the specific oxidation products of this compound itself are not extensively documented in the readily available literature. nih.gov However, the established reactivity of related methoxybenzenes provides a strong basis for predicting the formation of chlorobenzoquinones as likely oxidation products under appropriate enzymatic or chemical oxidative conditions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

This compound, as an aryl chloride, can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Among the most significant of these are the Suzuki-Miyaura and Sonogashira reactions. nih.govsandiego.edunih.gov

The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govsandiego.edu This reaction is a versatile and widely used method for the synthesis of biaryls. The catalytic cycle is generally understood to involve three main steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination of the biaryl product, which regenerates the Pd(0) catalyst. The choice of ligand, base, and solvent can significantly influence the reaction efficiency and substrate scope. For aryl chlorides, which are generally less reactive than the corresponding bromides and iodides, the use of electron-rich and bulky phosphine (B1218219) ligands is often necessary to facilitate the oxidative addition step. nih.govsandiego.edu

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to the Pd(0) species is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the arylalkyne product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and the copper(I) salt in the presence of the amine base. nih.gov

Below are representative tables illustrating the potential conditions for these cross-coupling reactions with this compound, based on general procedures for aryl chlorides.

| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent |

| 4-Methylphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | Good to Excellent |

| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 | Moderate to Good |

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | 60 | Good to Excellent |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 | Good to Excellent |

| Trimethylsilylacetylene | PdCl₂(dppf) | CuI | Piperidine | DMF | 90 | Good |

Radical Reactions and Radical Cation Intermediates

The formation of radical cations from methoxy-substituted benzenes via one-electron oxidation is a well-established phenomenon. acs.orgprinceton.edu These reactive intermediates can be generated through various methods, including chemical oxidation, electrochemical oxidation, and pulse radiolysis. acs.org In the context of this compound, the electron-donating nature of the two methoxy groups facilitates the removal of an electron from the aromatic π-system, leading to the formation of the corresponding radical cation.

The generation of radical cations from methoxylated benzenes has been studied using oxidizing agents such as hydroxyl radicals, thallium(II), silver(II), and peroxysulfate radicals in aqueous solutions. acs.org For instance, pulse radiolysis studies have allowed for the direct observation and characterization of the optical absorption spectra of these transient species. acs.org The stability and subsequent reactivity of the this compound radical cation would be influenced by the presence of both the electron-donating methoxy groups and the electron-withdrawing chlorine atom.

Once formed, this radical cation can undergo several potential reaction pathways. princeton.edu These include:

Deprotonation: Loss of a proton from one of the methoxy groups can lead to the formation of a neutral radical species.

Nucleophilic Attack: The radical cation is susceptible to attack by nucleophiles, such as water or alcohols. This can be the initial step in oxidative degradation pathways, as discussed in the context of chlorobenzoquinone formation.

Dimerization: Two radical cations, or a radical cation and a neutral molecule, could potentially couple to form dimeric products.

The specific reaction pathway that predominates will depend on the reaction conditions, including the solvent, the presence of nucleophiles, and the method used to generate the radical cation. While detailed studies specifically on the radical cation of this compound are not extensively reported, the principles established from studies of related methoxybenzenes provide a solid framework for understanding its likely behavior as a reactive intermediate in radical reactions. acs.orgprinceton.edu

Environmental and Biological Considerations in Advanced Research

Biotransformation and Biodegradation Studies

The environmental persistence and biological impact of synthetic compounds like 2-chloro-1,3-dimethoxybenzene are significantly influenced by microbial metabolic activities. Research into these biotransformation pathways is crucial for understanding the compound's lifecycle and its potential for natural attenuation in contaminated ecosystems.

The formation of chloroanisoles, a class of compounds to which this compound belongs, is a widely recognized microbial transformation process. This biotransformation is primarily a detoxification mechanism for microorganisms exposed to toxic chlorophenols, which were historically used in wood preservatives and pesticides. nih.govnih.govnih.gov Fungi and bacteria metabolize chlorophenols through enzymatic O-methylation, converting them into the corresponding chloroanisoles. nih.gov This process is often favored in damp conditions, which promote the necessary microbial growth. nih.gov

The resulting chloroanisoles are generally less toxic to the microorganisms but are notable for their potent, musty odors, which can be detected by humans at very low concentrations. nih.govnih.gov While this metabolic conversion is a defense for the microbe, it transforms the parent pollutant into a new compound with different physicochemical properties, including increased volatility, which affects its environmental distribution. nih.govnih.gov

| Enzyme/Process | Precursor Compound | Transformed Product | Microbial Group | Purpose |

| O-methylation | Chlorophenols (e.g., Pentachlorophenol) | Chloroanisoles (e.g., 2,3,4,6-Tetrachloroanisole) | Fungi, Bacteria | Detoxification |

White-rot fungi (Basidiomycetes) are exceptionally proficient at degrading complex and recalcitrant aromatic polymers, most notably lignin (B12514952) in wood. This capability is due to their secretion of powerful, non-specific extracellular enzymes, such as lignin peroxidase (LiP) and manganese peroxidase (MnP). This robust enzymatic system also enables them to metabolize a wide array of persistent environmental pollutants, including various chlorinated aromatic compounds.

Interestingly, some white-rot fungi are known to naturally produce chlorinated aromatic compounds as secondary metabolites. Research has identified that several white-rot fungi species produce 2-chloro-1,4-dimethoxybenzene (B1200979), a structural isomer of this compound. evitachem.com This related compound has been shown to function as a potential catalytic cofactor for lignin peroxidase, suggesting a physiological role for such chlorinated metabolites in the lignin degradation process. evitachem.com This natural production highlights the complex relationship these fungi have with halogenated organic compounds, involving both synthesis and degradation.

| Fungal Group | Key Enzymes | Function | Relevance to Chlorinated Dimethoxybenzenes |

| White-rot fungi (e.g., Phanerochaete chrysosporium) | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | Degradation of lignin and recalcitrant xenobiotics | Capable of metabolizing chlorinated aromatics; some species naturally produce the related compound 2-chloro-1,4-dimethoxybenzene. evitachem.com |

Environmental Fate and Transport Mechanisms in Complex Matrices

While specific studies detailing the environmental fate and transport of this compound are limited, the behavior of the broader class of halomethoxybenzenes and chloroanisoles provides insight into its likely pathways in various environmental compartments. researchgate.net These compounds are recognized for their persistence and potential for long-range transport. researchgate.net

Once in the environment, their distribution is governed by several processes:

Atmospheric Transport : Due to their volatility, chloroanisoles can be released into the atmosphere, particularly from contaminated materials or microbial activity in soil, and undergo continental-scale transport. nih.govresearchgate.net

Deposition and Runoff : Atmospheric deposition and surface runoff can introduce these compounds into aquatic ecosystems. researchgate.net

Sorption in Soil and Sediment : The mobility of chlorinated aromatic compounds in soil and groundwater is heavily influenced by their interaction with organic matter. diva-portal.org Compounds with higher hydrophobicity tend to sorb more strongly to soil and sediment particles, which can limit their movement in groundwater but also create a long-term reservoir of contamination. diva-portal.orgepa.gov Conversely, they may also exhibit mobility through co-transport with dissolved organic matter and fine colloids. diva-portal.org

Advanced Ecotoxicological Investigations

Specific ecotoxicological data for this compound is not extensively documented in publicly available literature. However, the toxicological profiles of related chlorinated aromatic compounds, such as chloroanilines and chlorophenols, indicate that this class of chemicals can pose a risk to aquatic ecosystems. mdpi.comresearchgate.net They are often classified as persistent and can bioaccumulate in organisms. mdpi.com

For the more general class of chloroanisoles, toxicological evaluations suggest that while the concentrations typically found in environments like indoor air may not pose a direct health risk to humans, they are often high enough to cause significant malodor. nih.gov This odor can lead to secondary effects such as stress-related symptoms in affected individuals. nih.gov The primary concern with many chloroanisoles is often their organoleptic properties (odor and taste) rather than acute toxicity at typical environmental concentrations. nih.gov Further investigation is required to determine the specific ecotoxicological profile of this compound.

Bioactivity and Pharmaceutical Research Applications

Beyond its environmental considerations, this compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

This compound is a key starting material in the synthesis of pharmacologically active 1,2-benzisoxazoloxyacetic acids. google.comgoogle.com These resulting compounds have demonstrated significant therapeutic potential, exhibiting diuretic, uricosuric (increasing uric acid excretion), and antihypertensive (blood pressure-lowering) properties. google.comgoogle.com

The synthesis process involves converting the readily available 1,3-dimethoxybenzene (B93181) into a lithiated intermediate, [2,6-dimethoxyphenyl]lithium. google.comgoogle.com This intermediate is then reacted with a chlorinating agent, such as N-chlorosuccinimide or hexachloroethane (B51795), to produce this compound. evitachem.comgoogle.com The availability of an efficient synthesis for this intermediate is crucial for the economic feasibility of producing these valuable pharmaceutical compounds. google.com

| Starting Material | Intermediate | Product | Target Pharmaceutical Class | Therapeutic Properties |

| 1,3-Dimethoxybenzene | This compound | 7-chloro-1,2-benzisoxazoloxyacetic acids | 1,2-Benzisoxazoles | Diuretic, Uricosuric, Antihypertensive |

Impact on Endogenous Nitric Oxide Synthesis Pathways

Research indicates that IQP can influence the endogenous synthesis of nitric oxide (NO), a crucial signaling molecule in various physiological processes. Studies on isolated gastric smooth muscle preparations from rats have shown that IQP is involved in the regulation of intestinal neurons that express neuronal nitric oxide synthase (nNOS). mdpi.com This suggests that IQP affects the function of the nNOS/NO system, which in turn likely modulates the spontaneous contractile activity of gastric smooth muscle. mdpi.com

Further investigation using immunohistochemistry has revealed that the combination of serotonin (B10506) (5-HT) and IQP significantly increases the density and intensity of nNOS-positive cells in the myenteric plexus and smooth muscle cells. mdpi.com Endogenous NO is generated from arginine by a family of three distinct calmodulin-dependent NO synthase (NOS) enzymes. nih.gov The neuronal NOS (nNOS) is a constitutively expressed enzyme whose activity is stimulated by increases in intracellular calcium. nih.gov In the autonomic nervous system, NO functions as a major non-adrenergic non-cholinergic (NANC) neurotransmitter, playing a key role in the relaxation of smooth muscle in various organs. nih.gov

Modulation of Smooth Muscle Contractile Activity and Bioelectrogenesis

IQP has been shown to directly modulate the contractile activity and bioelectrogenesis of smooth muscles. In studies using isolated smooth muscles from the stomach, IQP at concentrations of 1×10⁻⁵ to 2.5×10⁻⁴ mol/l induces muscle relaxation. nih.govresearchgate.net This relaxing effect is attributed to changes in two primary processes that influence the mechanical activity of smooth muscles. nih.govresearchgate.net

The compound affects the bioelectric activity of smooth muscle by reducing the amplitude of slow waves, although it does not impact their frequency. researchgate.net This lack of effect on frequency suggests that IQP does not interfere with the bioelectrogenesis of pacemaker potentials from the interstitial cells of Cajal (ICC) or their propagation within the ICC network. researchgate.net The observed effects on smooth muscle contractility are linked to the compound's influence on intracellular signaling pathways, particularly those involving calcium ions. nih.govresearchgate.net

Mechanisms of Action on Intracellular Signaling Pathways (e.g., Ca²⁺ influx, cAMP-dependent cascades)

The mechanisms through which IQP exerts its effects on smooth muscle involve key intracellular signaling pathways. A primary mechanism is the blockage of Ca²⁺ influx through potential-dependent membrane Ca²⁺ channels, leading to a reduction in intracellular calcium levels. nih.govresearchgate.net This action is evidenced by changes in the frequency and amplitude of spike-potentials observed in sucrose-bridge experiments when IQP is applied. researchgate.net

In addition to its impact on calcium signaling, IQP also appears to activate a cAMP-dependent signal cascade. researchgate.net The relaxing effect of IQP was significantly diminished in the presence of KT5720, an inhibitor of protein kinase A (PKA), supporting the involvement of the cAMP pathway. researchgate.net It is hypothesized that there may be an interconnection between these two pathways, as PKA-dependent phosphorylation of L-type Ca²⁺ channels in smooth muscles can lead to their inactivation. researchgate.net The interaction between Ca²⁺ and cAMP signaling pathways is a critical aspect of cellular regulation, controlling various cellular responses. researchgate.net

Investigation of Therapeutic Potentials beyond Diuretic/Antihypertensive effects

The research into the biological activities of IQP, a papaverine (B1678415) analogue, points towards therapeutic potentials that extend beyond typical diuretic or antihypertensive applications. Papaverine itself is a known vasodilator and smooth muscle relaxant. mdpi.com The demonstrated ability of IQP to induce smooth muscle relaxation through dual mechanisms—blocking Ca²⁺ influx and activating cAMP-dependent pathways—suggests its potential use in conditions characterized by smooth muscle hypercontractility. nih.govresearchgate.net

Furthermore, its influence on the nitric oxide pathway opens up other therapeutic avenues. mdpi.com Dysregulation of NOS activity is implicated in a variety of pathophysiological conditions. nih.gov By modulating nNOS expression and activity, IQP could potentially be investigated for therapeutic applications in gastrointestinal motility disorders or other conditions where NO signaling is compromised. mdpi.comnih.gov

Interactive Data Table: Summary of Research Findings

| Area of Investigation | Key Findings | Referenced Studies |

| Endogenous Nitric Oxide Synthesis | IQP regulates intestinal neurons expressing nNOS and affects nNOS/NO function. The combination of 5-HT and IQP increases the density of nNOS-positive cells. | mdpi.com |

| Smooth Muscle Contractility | IQP (1×10⁻⁵ - 2.5×10⁻⁴ mol/l) causes relaxation of isolated gastric smooth muscle. It reduces the amplitude of slow waves but does not affect their frequency. | nih.govresearchgate.net |

| Intracellular Signaling | IQP blocks Ca²⁺ influx through potential-dependent membrane channels and activates a cAMP-dependent signal cascade. | nih.govresearchgate.net |

| Therapeutic Potential | As a smooth muscle relaxant and modulator of the NO pathway, IQP shows potential for conditions beyond hypertension, such as gastrointestinal motility disorders. | mdpi.comnih.govresearchgate.net |

Conclusion and Future Research Perspectives

Recapitulation of Key Research Findings and Methodological Advancements

Research on 2-Chloro-1,3-dimethoxybenzene has yielded significant insights into its synthesis and reactivity, establishing it as a valuable building block in organic chemistry. Methodological advancements have primarily focused on its efficient and regioselective synthesis. A notable strategy involves the directed ortho-metalation (DoM) of 1,3-dimethoxybenzene (B93181). evitachem.com This approach utilizes organolithium bases, such as n-butyllithium, to selectively deprotonate the C2 position, directed by the two methoxy (B1213986) groups. evitachem.comgoogle.com The resulting [2,6-dimethoxyphenyl]lithium intermediate is then quenched with a chlorinating agent to yield the target compound. google.comgoogle.com

Various chlorinating agents have been explored to optimize this transformation, including N-chlorosuccinimide (NCS), carbon tetrachloride, and hexachloroethane (B51795), with the latter often providing high yields. evitachem.comgoogle.com This lithiation-chlorination strategy represents a significant improvement over traditional electrophilic aromatic substitution methods, which can be less selective. evitachem.com

Key research findings have highlighted the utility of this compound as a precursor for more complex molecules. Its primary application lies in the synthesis of pharmacologically valuable compounds, such as 1,2-benzisoxazoloxy acetic acids, which have shown potential diuretic, uricosuric, and antihypertensive properties. google.comgoogle.com Furthermore, this compound is naturally produced by several species of white rot fungi, where it is believed to function as a catalytic cofactor for the enzyme lignin (B12514952) peroxidase, playing a role in the biodegradation of lignin. evitachem.com

The reactivity of this compound is characterized by the interplay of its substituents. The electron-donating methoxy groups activate the aromatic ring towards electrophilic aromatic substitution, while the chlorine atom can be displaced via nucleophilic substitution reactions. evitachem.com This dual reactivity makes it a versatile intermediate for introducing further functionalization.

Table 1: Methodologies for the Synthesis of this compound

| Method | Precursor | Reagents | Key Features |

|---|

| Directed ortho-metalation (DoM) | 1,3-Dimethoxybenzene | 1. n-Butyllithium 2. Chlorinating agent (e.g., NCS, Hexachloroethane) | High regioselectivity at the C2 position. evitachem.comgoogle.com | | Electrophilic Chlorination | 1,3-Dimethoxybenzene | Chlorine gas, Lewis acid catalyst (e.g., FeCl₃) | A more traditional method, may lead to mixtures of isomers. evitachem.com |

Identification of Emerging Research Frontiers

The unique electronic and structural features of this compound open up several emerging research frontiers. One of the most promising areas is in materials science . Researchers are investigating its potential as a monomer or precursor for the synthesis of specialty polymers and functional materials. evitachem.com The incorporation of its rigid, substituted aromatic structure into polymer backbones could enhance properties such as thermal stability and mechanical strength. Furthermore, derivatives of this compound are being explored for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics, where precise tuning of molecular electronic properties is crucial. evitachem.com